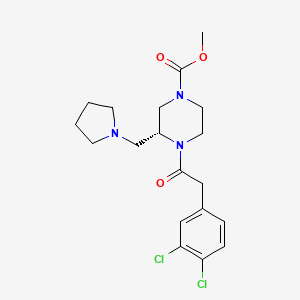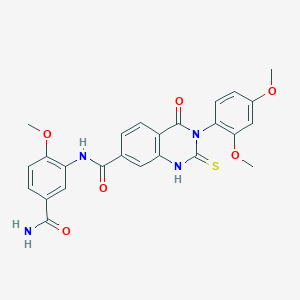![molecular formula C28H35N2O2+ B1241259 1-(3-Carboxypropyl)-9-(dimethylamino)-2,2,4,11,11-pentamethyl-2,11-dihydronaphtho[2,3-g]quinolinium](/img/structure/B1241259.png)
1-(3-Carboxypropyl)-9-(dimethylamino)-2,2,4,11,11-pentamethyl-2,11-dihydronaphtho[2,3-g]quinolinium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
ATTO 635-2(1+) is the cationic form of a fluorescent dye derived from a tetrahydronaphtho[2,3-g]quinoline. It has a role as a fluorochrome. It is an organic heterotetracyclic compound and an organic cation.
Aplicaciones Científicas De Investigación
Photonic Applications
- Quinolinium derivatives, including those similar to the specified chemical, have been investigated for their potential in photonic applications. A study by Jeong et al. (2015) revealed that these derivatives, particularly dimethylquinolinium groups, show a significant electron-withdrawing strength and large first hyperpolarizability values. This suggests their utility in nonlinear optical applications.
Crystallography and Molecular Structure
- Research on quinolinium salts, related to the chemical , has provided insights into their crystal structures and molecular interactions. For instance, a study by Barooah et al. (2008) discusses the crystal structures of salts with different polynuclear nitrogen-containing heterocyclic compounds, highlighting the importance of weak interactions in stabilizing specific structures.
Fluorescence and Spectral Properties
- Quinolinium derivatives have shown promising fluorescence properties. Galunov et al. (2003) studied compounds that exhibit bright fluorescence in various states, making them effective for biomedical applications as fluorescent markers.
Protonation Trends
- Understanding the protonation behavior of quinolinium derivatives is crucial for their applications. Dyablo et al. (2016) explored the molecular structure and protonation trends of quinoline derivatives, indicating potential applications in chemical sensing and molecular recognition.
Acid-Base Properties
- The acid-base strength and acidochromism of dimethylamino-azinium iodides, including quinolinium derivatives, have been studied by Benassi et al. (2015). These properties are relevant for applications involving color changes in response to pH variations.
Chloride-Sensitive Fluorescent Indicators
- Quinolinium compounds have been examined for their use as chloride-sensitive fluorescent indicators. A study by Biwersi et al. (1994) developed long-wavelength fluorescent Cl indicators with improved properties over traditional quinolinium compounds, indicating potential in biological and chemical sensing.
Propiedades
Nombre del producto |
1-(3-Carboxypropyl)-9-(dimethylamino)-2,2,4,11,11-pentamethyl-2,11-dihydronaphtho[2,3-g]quinolinium |
|---|---|
Fórmula molecular |
C28H35N2O2+ |
Peso molecular |
431.6 g/mol |
Nombre IUPAC |
4-[9-(dimethylamino)-2,2,4,11,11-pentamethylnaphtho[2,3-g]quinolin-1-ium-1-yl]butanoic acid |
InChI |
InChI=1S/C28H34N2O2/c1-18-17-27(2,3)30(12-8-9-26(31)32)25-16-24-20(14-22(18)25)13-19-10-11-21(29(6)7)15-23(19)28(24,4)5/h10-11,13-17H,8-9,12H2,1-7H3/p+1 |
Clave InChI |
YASIJCFIVBXZFO-UHFFFAOYSA-O |
SMILES canónico |
CC1=CC([N+](=C2C1=CC3=CC4=C(C=C(C=C4)N(C)C)C(C3=C2)(C)C)CCCC(=O)O)(C)C |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



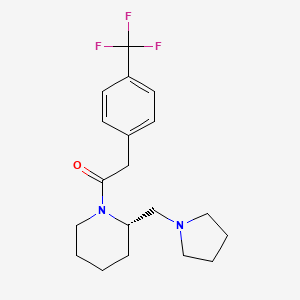
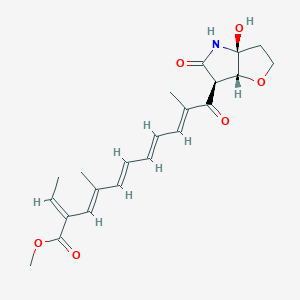
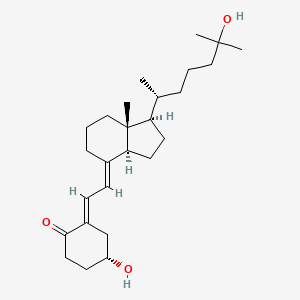
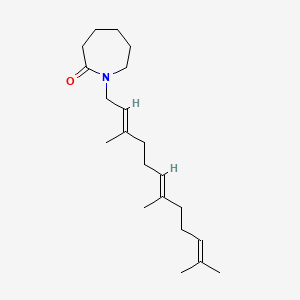
![(E)-1-[2-hydroxy-6-methoxy-4-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-3-(4-hydroxyphenyl)prop-2-en-1-one](/img/structure/B1241188.png)
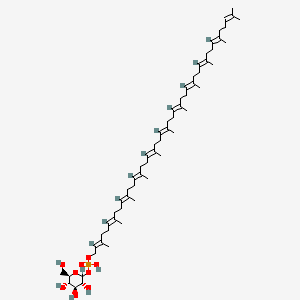
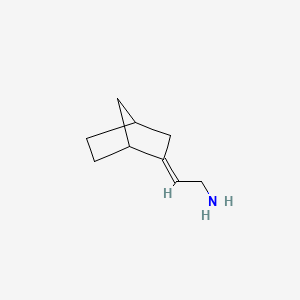
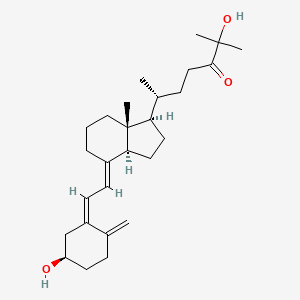
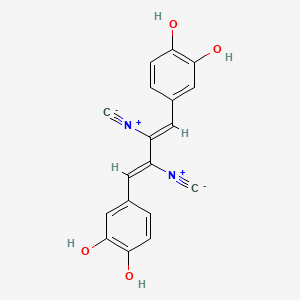
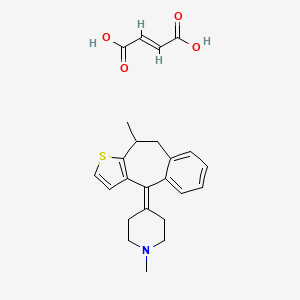
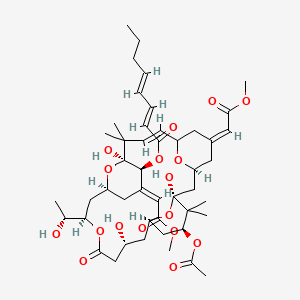
![1,4-Bis[4-(1-pyridinium)styryl)]benzene ditosylate](/img/structure/B1241197.png)
